4-Chloro-2,6-difluorobenzoic acid
Overview
Description
4-Chloro-2,6-difluorobenzoic acid is a chemical compound with the molecular formula C7H3ClF2O2 . It has a molecular weight of 192.55 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2,6-difluorobenzoic acid consists of a benzene ring substituted with chlorine and fluorine atoms, and a carboxylic acid group . The InChI code for this compound is 1S/C7H3ClF2O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) .Physical And Chemical Properties Analysis
4-Chloro-2,6-difluorobenzoic acid has a density of 1.6±0.1 g/cm3 . It has a boiling point of 255.0±35.0 °C at 760 mmHg . The compound has a molar refractivity of 38.1±0.3 cm3 . It has a polar surface area of 37 Å2 and a polarizability of 15.1±0.5 10-24 cm3 . The compound has a molar volume of 122.3±3.0 cm3 .Scientific Research Applications
Synthesis and Chemical Analysis
- Synthesis Methods: A synthesis method of 4-chloro-2,5-difluorobenzoic acid has been developed from 2,5-difluoroaniline through Sandmeyer reaction, bromination, and Grignard reaction, achieving a purity of 99.16% (Zhao, 2011).
- Chemical Analysis: Liquid chromatography is used to determine 2-chloro-4,5-difluorobenzoic acid and related impurities, with unique isomeric impurities identified in commercially produced samples (Elrod et al., 1993).
Biological and Environmental Applications
- Soil Microorganism Metabolism: Diflubenzuron, a urea-based insecticide, degrades rapidly by soil microorganisms, producing 2,6-difluorobenzoic acid among other metabolites (Seuferer et al., 1979).
- Water Movement Studies: 2,6-Difluorobenzoic acid is identified as a conservative tracer for studying water movement in porous media, especially in neutral pH, high organic soils (Jaynes, 1994).
Chemical Properties and Reactions
- Ionization Studies: The ionization constants and limiting conductances of 2,6-difluorobenzoic acid in aqueous solution were analyzed, demonstrating more acidic properties than the parent benzoic acid (Strong et al., 1982).
- Oxidation Reactions: 2,6-Difluoroaniline undergoes oxidation by peroxybenzoic acid, forming nitroso-compounds and related derivatives (Nunno et al., 1970).
Pharmaceutical and Drug Development
- Antiviral Agent: 2-Chloro-4-nitrobenzoic acid, a related compound, is used in the treatment of HIV infection and in boosting immune responses in immune deficiency diseases (Oruganti et al., 2017).
Material Science and Catalysis
- Catalyst Precursors: Zinc complexes derived from 2,6-difluorobenzoic acid have been synthesized and characterized as effective catalysts for coupling carbon dioxide and epoxides in the synthesis of polycarbonates (Darensbourg et al., 2002).
Safety And Hazards
4-Chloro-2,6-difluorobenzoic acid is associated with several hazard statements including H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include P261-P301+P312-P302+P352-P304+P340-P305+P351+P338, suggesting measures to prevent or respond to exposure .
properties
IUPAC Name |
4-chloro-2,6-difluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJKTGPZLLGECQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)O)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590643 | |
Record name | 4-Chloro-2,6-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,6-difluorobenzoic acid | |
CAS RN |
196194-58-8 | |
Record name | 4-Chloro-2,6-difluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=196194-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2,6-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 196194-58-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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